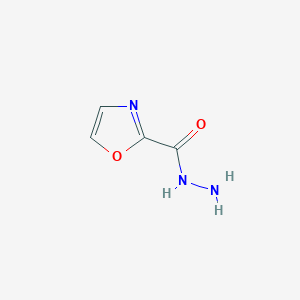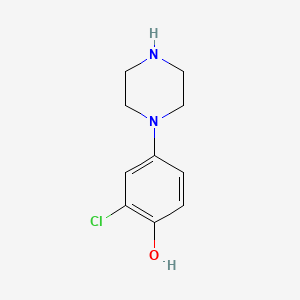
对羟基-间氯苯基哌嗪
描述
P-Hydroxy-meta-chlorophenylpiperazine (mCPP) is a psychoactive drug of the phenylpiperazine class . It was initially developed in the late-1970s and used in scientific research before being sold as a designer drug in the mid-2000s . It has been detected in pills touted as legal alternatives to illicit stimulants in New Zealand and pills sold as “ecstasy” in Europe and the United States .
Synthesis Analysis
MCPP is metabolized via the CYP2D6 isoenzyme by hydroxylation to para-hydroxy-mCPP (p-OH-mCPP) and this plays a major role in its metabolism . The elimination half-life of mCPP is 4 to 14 hours .Molecular Structure Analysis
The molecular formula of p-Hydroxy-meta-chlorophenylpiperazine is C10H13ClN2O . The molecular weight is 212.68 .科学研究应用
血清素系统探针
mCPP 在精神病学研究中被广泛用作中枢血清素能功能的探针。它在激发试验中的应用有助于评估人脑中的血清素综合征和血清素能功能,从而深入了解各种精神疾病 (Klaassen et al., 1998)。
精神药理学研究
该化合物是精神药理学中探索血清素在情绪调节、焦虑和神经内分泌系统中作用的有价值的工具。研究利用 mCPP 研究了其对心理、认知和生理反应的影响,有助于了解血清素参与这些过程 (Silverstone et al., 1994)。
阿尔茨海默病研究
mCPP 已被研究其对阿尔茨海默病行为症状的潜在影响。尽管结果好坏参半,但研究表明其应用可以改善症状,突出了血清素能参与神经退行性疾病的复杂性 (Lawlor et al., 1991)。
药代动力学和药效学研究
已经对 mCPP 在人类中的药代动力学和药效学特征进行了研究,以更好地了解其吸收、分布、代谢和排泄,以及其对中枢神经系统的影响。此类研究对于在临床研究环境中安全有效地使用 mCPP 至关重要 (Gijsman et al., 1998)。
强迫症 (OCD) 研究
mCPP 已被证明可以诱发强迫症症状的急性恶化和夸大的焦虑反应,为强迫症的血清素能机制提供了独特的视角,并为治疗干预提供了基础 (Pigott et al., 1991)。
体温调节和血清素
研究还探讨了 mCPP 在体温调节中的作用,证明了它能够通过血清素受体介导的机制诱导体温变化。这项研究有助于我们了解血清素能对体温的调节及其对治疗体温调节障碍的影响 (Schwartz et al., 1995)。
神经内分泌效应
已经研究了 mCPP 在人类中的神经内分泌效应,包括其对催乳素和皮质醇水平的影响,阐明了血清素受体和神经内分泌调节之间的复杂相互作用 (Mueller et al., 1985)。
作用机制
Target of Action
The primary target of 2-Chloro-4-Piperazin-1-Ylphenol is the serotonin 5-HT1A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, sleep, and other functions in the human body.
Mode of Action
2-Chloro-4-Piperazin-1-Ylphenol acts as a selective agonist of the serotonin 5-HT1A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 2-Chloro-4-Piperazin-1-Ylphenol binds to the 5-HT1A receptor, mimicking the action of serotonin, a neurotransmitter that helps regulate mood and social behavior, among other things.
Biochemical Pathways
It is known that the compound’s interaction with the 5-ht1a receptor can influence the serotonin system, which plays a key role in many physiological processes, including mood regulation, anxiety, and sleep .
Pharmacokinetics
It is known that the compound is a research chemical commonly used in pharmacological and neurological research .
Result of Action
Its action as a selective agonist of the serotonin 5-ht1a receptor suggests that it may have effects on mood, anxiety, and other functions regulated by the serotonin system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-Piperazin-1-Ylphenol. For instance, factors such as food, drugs, or exposure to toxins or pollutants can alter gene expression, potentially influencing how the compound interacts with its target . .
安全和危害
Despite its advertisement as a recreational substance, mCPP is generally considered to be an unpleasant experience and is not desired by drug users . It lacks any reinforcing effects, but has "psychostimulant, anxiety-provoking, and hallucinogenic effects" . It is also known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans , and can induce panic attacks in individuals susceptible to them .
未来方向
生化分析
Biochemical Properties
p-Hydroxy-meta-chlorophenylpiperazine plays a significant role in biochemical reactions, particularly in the metabolism of meta-chlorophenylpiperazine. It is primarily metabolized by the enzyme cytochrome P450 2D6 (CYP2D6) through hydroxylation. This interaction is crucial for the compound’s biotransformation and clearance from the body . Additionally, p-Hydroxy-meta-chlorophenylpiperazine interacts with various proteins and receptors, including serotonin receptors, which influence its psychoactive effects .
Cellular Effects
p-Hydroxy-meta-chlorophenylpiperazine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interact with serotonin receptors, leading to changes in neurotransmitter release and signaling . These interactions can impact mood, anxiety, and other neurological functions.
Molecular Mechanism
The molecular mechanism of p-Hydroxy-meta-chlorophenylpiperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to serotonin receptors, particularly the 5-HT2C receptor, which plays a role in its psychoactive effects . Additionally, it can inhibit the activity of certain enzymes, such as cytochrome P450 3A4, affecting the metabolism of other drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-Hydroxy-meta-chlorophenylpiperazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that p-Hydroxy-meta-chlorophenylpiperazine can induce changes in cellular processes over extended periods, highlighting the need for careful monitoring in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of p-Hydroxy-meta-chlorophenylpiperazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects and potential toxicity at elevated doses, emphasizing the importance of dosage regulation in experimental and clinical settings .
Metabolic Pathways
p-Hydroxy-meta-chlorophenylpiperazine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The hydroxylation of meta-chlorophenylpiperazine to p-Hydroxy-meta-chlorophenylpiperazine is a key step in its metabolism. This process involves the interaction with enzymes such as CYP2D6, which plays a major role in its biotransformation and clearance .
Transport and Distribution
The transport and distribution of p-Hydroxy-meta-chlorophenylpiperazine within cells and tissues are influenced by various transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific tissues, impacting its overall activity and function. Understanding these transport mechanisms is crucial for predicting the compound’s pharmacokinetics and therapeutic potential .
Subcellular Localization
p-Hydroxy-meta-chlorophenylpiperazine’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within cells. Studies have shown that p-Hydroxy-meta-chlorophenylpiperazine can accumulate in certain cellular compartments, affecting its interactions with biomolecules and cellular processes .
属性
IUPAC Name |
2-chloro-4-piperazin-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXECOYYRPDGOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234691 | |
| Record name | p-Hydroxy-meta-chlorophenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85474-76-6 | |
| Record name | 2-Chloro-4-(1-piperazinyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85474-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Hydroxy-meta-chlorophenylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085474766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Hydroxy-meta-chlorophenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-HYDROXY-META-CHLOROPHENYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40ARJ48C0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


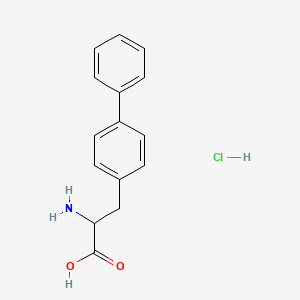


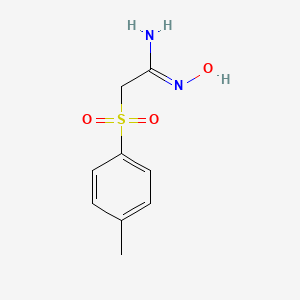

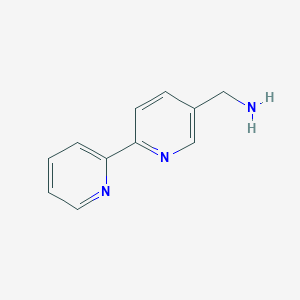
![[(E)-[(4-methoxyphenyl)methylidene]amino]urea](/img/structure/B1599763.png)
![1,2-Propanediol, 3,3'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B1599764.png)
-lambda4-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B1599766.png)


![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1599769.png)
